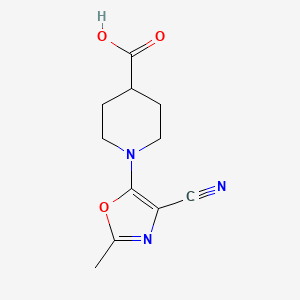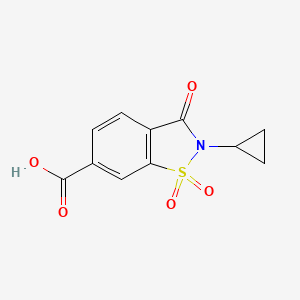
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
“1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1081115-59-4 . It has a molecular weight of 235.24 and its IUPAC name is 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.24 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry Applications
The synthesis and application of heterocyclic compounds, including piperidine derivatives, are of great interest in medicinal chemistry and drug discovery due to their wide range of biological activities. For instance, the Mannich reaction has been used in the synthesis of N,S-containing heterocycles, offering a route to various bioactive compounds with potential pharmaceutical applications (Dotsenko et al., 2012).
Anticancer Applications
Aurora kinase inhibitors, which include structurally related piperidine-4-carboxylic acid derivatives, have shown promise in treating cancer. These compounds inhibit Aurora A, a protein implicated in the mitotic process, and therefore, may contribute to cancer therapy strategies (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Bioactive Molecules
Cyano acid hydrazide and its derivatives have been utilized in the synthesis of new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines, showcasing the utility of cyano-containing compounds in creating bioactive molecules with potential therapeutic applications (Hussein, 1998).
Cardiovascular Research
Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, involving piperidine in their synthesis, have been investigated for their cardiovascular activity. This research offers insights into the development of novel therapeutic agents targeting cardiovascular diseases (Krauze et al., 2004).
Chemical Synthesis and Material Science
Ruthenium-catalyzed synthesis has been applied to the preparation of 5-amino-1,2,3-triazole-4-carboxylates, demonstrating the role of catalysis in developing triazole-based scaffolds for peptidomimetics and biologically active compounds. This methodology underlines the importance of innovative synthesis techniques in creating versatile chemical structures for various applications (Ferrini et al., 2015).
Zukünftige Richtungen
Oxazole derivatives, such as “1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are often synthesized and screened for various biological activities . Future research may continue to explore the therapeutic potentials of these compounds.
Wirkmechanismus
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific activities depend on the substitution pattern in the oxazole derivatives .
Eigenschaften
IUPAC Name |
1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFWQCYDIGLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCC(CC2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)








![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)

